Cas no 80994-59-8 (Borofalan-)

Borofalan- structure
Borofalan- structure
Product Name:Borofalan-
Numero CAS:80994-59-8
MF:C9H12BNO4
MW:208.208819389343
CID:707945
PubChem ID:25033700
Update Time:2025-07-30

Borofalan- Proprietà chimiche e fisiche

Nomi e identificatori

    • L-Phenylalanine,4-(borono-10B)-
    • 10BenrichedL-4-boronophenylalanine,GMPBPA
    • Borofalan-
    • 4-(Borono-10B)-L-phenylalanine (ACI)
    • (10B)-4-Borono-L-phenylalanine
    • L-(p-[10B]Boronophenyl)alanine
    • L-4-[10B]Boronophenylalanine
    • Borofalan (10b)
    • p-[10B]Borono-L-phenylalanine
    • Boron B 10 BPA
    • DTXSID30230833
    • CHEMBL5220660
    • UNII-963AI80S1B
    • borofalan ((1)B) [INN]
    • L-4-(10B)Boronophenylalanine
    • 963AI80S1B
    • SPM-011
    • Boron B 10-condensed Boronophenylalanine
    • D11272
    • SPM011
    • L-p BORONPHENYLALANINE BORON-10
    • borofalan-(10b)
    • 4-[(10B)Borono]-L-phenylalanine
    • G82905
    • EX-A4333
    • BOROFALAN (10B) [JAN]
    • AKOS040748045
    • 4-((10B)Borono)-L-phenylalanine
    • Boron B 10 Boronophenylalanine
    • BOROFALAN B-10
    • borofalanum (10B)
    • BOROFALAN (10B) [INN]
    • 80994-59-8
    • L-Phenylalanine, 4-(borono-10B)-
    • DTXCID60153324
    • 4-Borono-l-phenylalanine b10 enriched
    • (S)-2-AMINO-3-(4-(BORONO-10B)PHENYL)PROPANOIC ACID
    • Boronophenylalanine B-10
    • Q27271853
    • P-(10B)Borono-L-phenylalanine
    • Borofalan(10B)
    • BOROFALAN (10B) [WHO-DD]
    • L-(p-(10B)Boronophenyl)alanine
    • 4-(Borono-10B)-L-phenylalanine
    • SPM 011
    • DA-59826
    • (2S)-2-amino-3-(4-(10B)dihydroxy(10B)phenyl)propanoic acid
    • Borofalan (10B) (JAN)
    • Inchi: 1S/C9H12BNO4/c11-8(9(12)13)5-6-1-3-7(4-2-6)10(14)15/h1-4,8,14-15H,5,11H2,(H,12,13)/t8-/m0/s1/i10-1
    • Chiave InChI: NFIVJOSXJDORSP-ULMHTEDTSA-N
    • Sorrisi: C(C1C=CC([10B](O)O)=CC=1)[C@H](N)C(=O)O

Proprietà calcolate

  • Massa esatta: 208.0895697g/mol
  • Massa monoisotopica: 208.0895697g/mol
  • Conta atomi isotopi: 1
  • Conta donatori di obbligazioni idrogeno: 4
  • Conta accettatore di obbligazioni idrogeno: 5
  • Conta atomi pesanti: 15
  • Conta legami ruotabili: 4
  • Complessità: 216
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 1
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 104Ų

Borofalan- Prezzodi più >>

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Borofalan- Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Zinc Catalysts: 1,2-Dibromoethane Solvents: Dimethylformamide ;  30 min, 90 °C
1.2 Catalysts: Chlorotrimethylsilane ;  rt; 30 min, rt
1.3 Solvents: Dimethylformamide ;  rt; 1.5 h, 35 °C
1.4 Catalysts: Tri-o-tolylphosphine ,  Tris(dibenzylideneacetone)dipalladium ;  12 h, rt
2.1 Reagents: Sulfuric acid Solvents: Tetrahydrofuran ,  Water ;  2 h, rt
3.1 Reagents: Hydrochloric acid Solvents: Water ;  17 h, 80 °C
3.2 Reagents: (±)-Propylene oxide Solvents: Isopropanol ;  14 h, rt
Riferimento
Development of the first and practical method for enantioselective synthesis of 10B-enriched p-borono-L-phenylalanine
Hattori, Yoshihide; et al, Tetrahedron Letters, 2008, 49(33), 4977-4980

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Imidazole ,  Triphenylphosphine ,  Iodine Solvents: Dichloromethane ;  30 min, 0 °C; 1 h, rt
1.2 Solvents: Dichloromethane ;  rt; 5 h, rt
2.1 Reagents: Zinc Catalysts: 1,2-Dibromoethane Solvents: Dimethylformamide ;  30 min, 90 °C
2.2 Catalysts: Chlorotrimethylsilane ;  rt; 30 min, rt
2.3 Solvents: Dimethylformamide ;  rt; 1.5 h, 35 °C
2.4 Catalysts: Tri-o-tolylphosphine ,  Tris(dibenzylideneacetone)dipalladium ;  12 h, rt
3.1 Reagents: Sulfuric acid Solvents: Tetrahydrofuran ,  Water ;  2 h, rt
4.1 Reagents: Hydrochloric acid Solvents: Water ;  17 h, 80 °C
4.2 Reagents: (±)-Propylene oxide Solvents: Isopropanol ;  14 h, rt
Riferimento
Development of the first and practical method for enantioselective synthesis of 10B-enriched p-borono-L-phenylalanine
Hattori, Yoshihide; et al, Tetrahedron Letters, 2008, 49(33), 4977-4980

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: Water ;  17 h, 80 °C
1.2 Reagents: (±)-Propylene oxide Solvents: Isopropanol ;  14 h, rt
Riferimento
Development of the first and practical method for enantioselective synthesis of 10B-enriched p-borono-L-phenylalanine
Hattori, Yoshihide; et al, Tetrahedron Letters, 2008, 49(33), 4977-4980

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Sulfuric acid Solvents: Tetrahydrofuran ,  Water ;  2 h, rt
2.1 Reagents: Hydrochloric acid Solvents: Water ;  17 h, 80 °C
2.2 Reagents: (±)-Propylene oxide Solvents: Isopropanol ;  14 h, rt
Riferimento
Development of the first and practical method for enantioselective synthesis of 10B-enriched p-borono-L-phenylalanine
Hattori, Yoshihide; et al, Tetrahedron Letters, 2008, 49(33), 4977-4980

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 30 min, -78 °C
1.2 Reagents: Boric acid (H310BO3) trimethyl ester ;  -78 °C; 5 h, -78 °C
1.3 Solvents: Tetrahydrofuran ;  12 h, rt
2.1 Reagents: Zinc Catalysts: 1,2-Dibromoethane Solvents: Dimethylformamide ;  30 min, 90 °C
2.2 Catalysts: Chlorotrimethylsilane ;  rt; 30 min, rt
2.3 Solvents: Dimethylformamide ;  rt; 1.5 h, 35 °C
2.4 Catalysts: Tri-o-tolylphosphine ,  Tris(dibenzylideneacetone)dipalladium ;  12 h, rt
3.1 Reagents: Sulfuric acid Solvents: Tetrahydrofuran ,  Water ;  2 h, rt
4.1 Reagents: Hydrochloric acid Solvents: Water ;  17 h, 80 °C
4.2 Reagents: (±)-Propylene oxide Solvents: Isopropanol ;  14 h, rt
Riferimento
Development of the first and practical method for enantioselective synthesis of 10B-enriched p-borono-L-phenylalanine
Hattori, Yoshihide; et al, Tetrahedron Letters, 2008, 49(33), 4977-4980

Borofalan- Raw materials

Borofalan- Preparation Products

Borofalan- Fornitori

Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
(CAS:80994-59-8)Borofalan-
Numero d'ordine:A1038560
Stato delle scorte:in Stock
Quantità:5mg/10mg/25mg/50mg/100mg/500mg
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Thursday, 29 August 2024 17:04
Prezzo ($):154.0/249.0/468.0/710.0/994.0/1981.0
Email:sales@amadischem.com
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:80994-59-8)Borofalan-
A1038560
Purezza:99%/99%/99%/99%/99%/99%
Quantità:5mg/10mg/25mg/50mg/100mg/500mg
Prezzo ($):154.0/249.0/468.0/710.0/994.0/1981.0
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